Product packaging for Ethyl 3-hydroxydodecanoate(Cat. No.:CAS No. 183613-15-2)

Ethyl 3-hydroxydodecanoate

Cat. No.: B3048853
CAS No.: 183613-15-2
M. Wt: 244.37 g/mol
InChI Key: CQLRIUYMQWJYSR-UHFFFAOYSA-N
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Description

Significance of β-Hydroxy Fatty Acid Esters in Biological Systems and Material Science

β-hydroxy fatty acid esters are a class of organic compounds with significant roles in both biological systems and material science. In the biological realm, these molecules are recognized as intermediates in fatty acid metabolism. ebi.ac.uk Specifically, certain β-hydroxy fatty acids are components of lipid A, a part of the lipopolysaccharide in the outer membrane of Gram-negative bacteria, and can serve as markers for bacterial endotoxins. ebi.ac.uk Research has also pointed to the accumulation of β-hydroxy fatty acids during cardiac hypoxia. ebi.ac.uk Furthermore, a recently discovered class of lipids known as fatty acid esters of hydroxy fatty acids (FAHFAs) have shown potential in treating obesity-related conditions and possess anti-inflammatory and anti-diabetic properties. nih.govnih.govgerli.commdpi.com

In the field of material science, β-hydroxy fatty acid esters are crucial as monomers for the biosynthesis of polyhydroxyalkanoates (PHAs). acs.org PHAs are biodegradable and biocompatible polyesters produced by various microorganisms. acs.orgresearchgate.net These bioplastics are considered a promising alternative to conventional petroleum-based plastics due to their renewable origin and ability to degrade in various environments. researchgate.netqut.edu.au The properties of PHAs, such as flexibility and crystallinity, can be tailored by the specific composition of their monomer units, including various 3-hydroxyalkanoates. acs.org For instance, medium-chain-length PHAs, which incorporate monomers like 3-hydroxyoctanoate (B1259324) and 3-hydroxydecanoate (B1257068), are valued for producing bioplastics with high strength and flexibility suitable for applications in biomedicine and packaging.

Overview of Research Trajectories for Ethyl 3-Hydroxydodecanoate

Research concerning this compound has primarily focused on its synthesis, characterization, and identification in natural products. A significant area of investigation has been the development of efficient synthetic methods, with the Reformatsky reaction being a prominent and high-yielding approach. vulcanchem.comthieme-connect.com This reaction involves the coupling of a dodecanal (B139956) precursor with ethyl bromoacetate (B1195939) in the presence of zinc. vulcanchem.com Enzymatic methods using lipases have also been explored as a more environmentally friendly alternative, although they currently result in lower yields. vulcanchem.com

Another key research trajectory is the analytical characterization of this compound. Spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR) and Gas Chromatography-Mass Spectrometry (GC-MS), have been instrumental in identifying and quantifying this compound. vulcanchem.comthieme-connect.comnih.gov For example, GC-MS has been used to detect this compound as a minor metabolite in some fermented beverages, where it contributes to the aroma profile. vulcanchem.comfmach.it

Interactive Data Tables

Below are interactive tables summarizing key data for this compound.

Table 1: Physicochemical Properties of this compound

PropertyValueSource
Molecular FormulaC14H28O3 vulcanchem.comnih.gov
Molecular Weight244.37 g/mol vulcanchem.comnih.gov
Boiling Point~359°C (extrapolated) vulcanchem.com
logP3.83 vulcanchem.com
IUPAC NameThis compound nih.gov
SMILESCCCCCCCCCC(CC(=O)OCC)O vulcanchem.comnih.gov
InChIInChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3 vulcanchem.comnih.gov
CAS Number183613-15-2 nih.gov

Table 2: Spectroscopic Data for this compound

TechniqueObserved Peaks/SignalsSource
¹H NMR (300 MHz, CDCl₃) δ = 0.87 (t, J = 7.0 Hz, 3 H), 1.26 (m, 19 H), 2.43 (dd, J = 15.9, 19.0 Hz, 1 H), 2.45 (dd, J = 13.5, 16.6 Hz, 1 H), 3.05 (br, 1 H), 3.99 (m, 1 H), 4.16 (q, J = 7.0 Hz, 2 H) thieme-connect.com
¹³C NMR (75 MHz, CDCl₃) δ = 14.1, 14.2, 22.7, 25.5, 29.3, 29.5, 29.5, 29.6, 31.9, 36.6, 41.4, 60.6, 68.0, 173.1 thieme-connect.com
IR (film) 3496w, 2927m, 1720m, 907s, 728s, 647m cm⁻¹ thieme-connect.com
GC-MS (70 eV) Characteristic fragments at m/z 71 (C₄H₇O₂⁺) and m/z 157 (C₁₀H₂₁O⁺) vulcanchem.com
GC-MS Retention Index 1743 (non-polar column) vulcanchem.comnih.gov

Structure

2D Structure

Chemical Structure Depiction
molecular formula C14H28O3 B3048853 Ethyl 3-hydroxydodecanoate CAS No. 183613-15-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 3-hydroxydodecanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H28O3/c1-3-5-6-7-8-9-10-11-13(15)12-14(16)17-4-2/h13,15H,3-12H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CQLRIUYMQWJYSR-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCC(CC(=O)OCC)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H28O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20341801
Record name Ethyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

244.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

183613-15-2
Record name Ethyl 3-hydroxydodecanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20341801
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Microbial Biosynthesis and Metabolic Pathways

Biosynthetic Routes to Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) Containing 3-Hydroxydodecanoate Monomers

The biosynthesis of mcl-PHAs, including those containing 3-hydroxydodecanoate, is a complex process influenced by the genetic makeup of the microorganism, the available carbon sources, and the cultivation conditions. mdpi.comnih.gov Bacteria such as Pseudomonas putida are well-known producers of mcl-PHAs and can incorporate a variety of 3-hydroxyalkanoate monomers, with chain lengths ranging from C6 to C14. mdpi.comacs.orgnih.gov The monomer composition of the resulting polymer is dependent on the specific metabolic pathways active within the bacterium. nih.gov

Role of PHA Synthase and Associated Enzymes in 3-Hydroxydodecanoate Incorporation

The final and crucial step in PHA biosynthesis is the polymerization of (R)-3-hydroxyacyl-CoA monomers, catalyzed by the enzyme PHA synthase (PhaC). nih.govnih.gov The substrate specificity of this enzyme is a primary determinant of the monomer composition of the resulting PHA polymer. nih.govnih.gov Class II PHA synthases, in particular, are known for their ability to incorporate medium-chain-length 3-hydroxyacyl-CoAs, including 3-hydroxydodecanoyl-CoA. nih.gov

Several other enzymes play critical roles in providing the necessary precursors for PHA synthesis. For instance, (R)-3-hydroxyacyl-ACP:CoA transacylase (PhaG) provides a direct link between fatty acid de novo biosynthesis and PHA production by converting (R)-3-hydroxyacyl-ACPs to their corresponding CoA thioesters. nih.govresearchgate.net Additionally, enoyl-CoA hydratases (PhaJ) can convert 2-trans-enoyl-CoA, an intermediate of the β-oxidation pathway, into (R)-3-hydroxyacyl-CoA, which can then be incorporated into the PHA chain. tandfonline.comresearchgate.net The interplay of these enzymes dictates the flux of intermediates towards the synthesis of mcl-PHAs containing 3-hydroxydodecanoate.

Precursor Substrate Utilization for 3-Hydroxydodecanoate Biosynthesis

The composition of the mcl-PHA, and consequently the proportion of 3-hydroxydodecanoate monomers, is heavily influenced by the carbon source provided to the bacteria. mdpi.comnih.gov Microorganisms can utilize a wide array of substrates to produce these biopolymers.

When fatty acids such as dodecanoic acid are used as the carbon source, the β-oxidation pathway is the primary route for generating 3-hydroxyacyl-CoA precursors. nih.govtandfonline.com In this pathway, the fatty acid is sequentially shortened, producing intermediates that can be channeled into PHA synthesis. tandfonline.com The use of dodecanoate (B1226587) as a substrate has been shown to result in the production of mcl-PHA with a high proportion of 3-hydroxydodecanoate monomers. nih.govacs.org

Unrelated carbon sources like glucose, sodium gluconate, and sodium octanoate (B1194180) can also be used for mcl-PHA production. nih.govnih.govnih.gov In these cases, the precursors are typically generated through the de novo fatty acid biosynthesis pathway. nih.govnih.gov This pathway builds up fatty acid chains from acetyl-CoA, and intermediates like (R)-3-hydroxyacyl-ACPs can be converted to their corresponding CoA derivatives for polymerization into PHA. nih.govresearchgate.net Furthermore, some bacteria have been shown to produce mcl-PHAs from unconventional substrates like crude oil, demonstrating their metabolic versatility. mdpi.com

SubstrateOrganismKey Findings
DodecanoatePseudomonas putida KTOY06 (fadB and fadA knockout)Accumulated 84 wt% PHA with a 41 mol% 3-hydroxydodecanoate (HDD) fraction. nih.govacs.org
GlucoseEngineered Escherichia coliProduction of mcl-PHA composed primarily of 3-hydroxydodecanoate monomers. nih.gov
Lauric AcidPseudomonas putida Bet001Produced mcl-PHA comprising 3-hydroxyhexanoate (B1247844), 3-hydroxyoctanoate (B1259324), 3-hydroxydecanoate (B1257068), and 3-hydroxydodecanoate. nih.gov
Waste Cooking OilPseudomonas spp.Identified 3-hydroxydodecanoate as one of the common monomers in the produced mcl-PHA. mdpi.com
OctanoatePseudomonas chlororaphis PA23Accumulated less PHA in quorum sensing or anaerobic regulator deficient strains. nih.gov

Metabolic Engineering Strategies for Enhanced 3-Hydroxydodecanoate Production

To improve the yield and control the monomer composition of mcl-PHAs, various metabolic engineering strategies have been developed. These approaches aim to redirect metabolic fluxes towards the synthesis of desired 3-hydroxyalkanoate monomers, such as 3-hydroxydodecanoate.

A key strategy for enhancing mcl-PHA production is the manipulation of the β-oxidation pathway. tandfonline.comfrontiersin.org By knocking out genes encoding enzymes of this pathway, such as fadA (3-ketoacyl-CoA thiolase) and fadB (3-hydroxyacyl-CoA dehydrogenase), the degradation of fatty acids is weakened. nih.govacs.orgtandfonline.com This leads to an accumulation of β-oxidation intermediates, including 3-hydroxyacyl-CoAs, which can then be more efficiently channeled into PHA synthesis. tandfonline.comnih.gov For instance, a fadB and fadA knockout mutant of Pseudomonas putida KT2442, designated KTOY06, accumulated significantly more PHA with a much higher fraction of 3-hydroxydodecanoate when grown on dodecanoate compared to the wild type. nih.govacs.org

Altering the PHA synthase enzyme itself through random mutagenesis is another powerful strategy to enhance the production of specific mcl-PHAs. nih.govresearchgate.net By creating a library of mutant PHA synthase genes and screening for improved performance, researchers have been able to identify enzymes with increased activity and altered substrate specificity. nih.govresearchgate.netresearchgate.net For example, random mutagenesis of the PHA synthase 1 gene from Pseudomonas putida KT2440 resulted in mutant enzymes that showed a higher production of poly(3-hydroxydodecanoate) compared to the native enzyme. researchgate.net This approach allows for the fine-tuning of the polymerase to favor the incorporation of specific monomers like 3-hydroxydodecanoate. nih.gov

Gene Knockout and Pathway Manipulation Approaches (e.g., β-oxidation pathway inhibition)

Quorum Sensing Systems and Their Influence on mcl-PHA Production Including 3-Hydroxydodecanoate

Quorum sensing (QS) is a cell-to-cell communication system that allows bacteria to coordinate gene expression in response to population density. oup.com In several Pseudomonas species, QS has been shown to play a regulatory role in the production of mcl-PHAs. nih.govnih.govresearchgate.net The las and rhl QS systems are particularly important in Pseudomonas aeruginosa. oup.com

Studies have shown that mutations in QS regulatory genes can affect PHA accumulation. For instance, in Pseudomonas chlororaphis PA23, strains lacking functional QS systems accumulated less PHA. nih.govresearchgate.net The expression of genes within the pha locus, which are responsible for PHA synthesis, was found to be reduced in a QS-deficient background. nih.gov Furthermore, the regulatory protein PvrA in P. aeruginosa has been identified as a key player that, in response to fatty acids, activates the Pseudomonas quinolone signal (PQS) synthesis genes while suppressing genes for PHA production. oup.comnih.gov This suggests a complex regulatory network where QS systems balance the allocation of metabolic resources between virulence factor production and energy storage in the form of PHAs. The RhlA protein, involved in rhamnolipid biosynthesis, has also been implicated in PHA production, highlighting the interconnectedness of these metabolic pathways. nih.govmicrobiologyresearch.orgresearchgate.net

Microbial Diversity in Ethyl 3-Hydroxydodecanoate and mcl-PHA Production

The ability to synthesize mcl-PHAs is distributed across a diverse range of microorganisms. These bacteria naturally accumulate PHAs as intracellular carbon and energy reserves, particularly under conditions of nutrient limitation with an excess supply of carbon. nih.gov The specific monomer composition of the resulting polymer is largely dependent on the microorganism, its metabolic pathways, and the available carbon substrate. mdpi.comnih.gov

Pseudomonas Species (e.g., P. putida, P. chlororaphis)

The genus Pseudomonas is a prominent and well-studied group of natural mcl-PHA producers. nih.govresearchgate.net Species such as Pseudomonas putida, Pseudomonas aeruginosa, and Pseudomonas corrugata are known for their metabolic versatility and their capacity to utilize a wide array of carbon sources for PHA synthesis. nih.govmdpi.comresearchgate.net The primary metabolic routes for mcl-PHA production in Pseudomonas are the de novo fatty acid synthesis pathway when using sugars, and the β-oxidation pathway when fatty acids are the carbon source. nih.govmdpi.com

Pseudomonas putida is a notable species that naturally produces mcl-PHAs from various carbon sources. nih.gov For instance, P. putida KT2440 can produce mcl-PHAs from crude glycerol, a byproduct of the biodiesel industry. frontiersin.org Studies have shown that engineering strategies, such as deleting the phaZ gene (which encodes a PHA depolymerase), can significantly increase mcl-PHA accumulation in P. putida. frontiersin.org When grown on plant oils, P. putida IPT046 has been shown to produce PHAs where the molar fraction of 3-hydroxydodecanoate correlates with the amount of oleic acid supplied in the feed. researchgate.net

Pseudomonas aeruginosa is another species capable of producing mcl-PHAs. nih.gov It can utilize waste materials like agro-industrial oily wastes for polymer production. nih.gov Some strains, like P. aeruginosa UMTKB-5, have been used to produce mcl-PHA from by-products of the oleochemical and sugarcane industries. researchgate.net

Other species, including Pseudomonas corrugata and Pseudomonas mediterranea, are also efficient synthesizers of mcl-PHA elastomers from both related and unrelated carbon sources. mdpi.com The composition and properties of the PHAs produced by these strains are highly dependent on the specific strain, carbon source, and fermentation process. mdpi.com For example, gas chromatography-mass spectrometry (GC-MS) analysis of PHA produced by activated sludge enriched with a Pseudomonas strain revealed the presence of 3-hydroxydodecanoate (3HDD) monomers. oup.com

StrainCarbon Source(s)PHA Content (% of CDW)Monomer CompositionReference(s)
Pseudomonas putida KT2440Crude Glycerol34%mcl-PHA frontiersin.org
P. putida KT2440 ΔphaZCrude Glycerol38.9%mcl-PHA (C6-C12) frontiersin.org
P. putida KT2440Nonanoic Acid70%mcl-PHA mdpi.com
P. putida GO16Crude Glycerol-mcl-PHA frontiersin.org
P. putida IPT046Soybean Oil-3-hydroxydodecanoate (3HDd) and other C14 monomers researchgate.net
Pseudomonas sp. ASC2Crude Glycerol-mcl-PHA frontiersin.org
Pseudomonas aeruginosa EBN-8Soybean Oil50.27%mcl-PHA nih.gov
Pseudomonas mediterranea 9.1Crude Biodiesel Glycerol (2%)>60%mcl-PHA mdpi.com
Pseudomonas corrugata A1Crude Biodiesel Glycerol (2%)51.5%mcl-PHA mdpi.com
Pseudomonas strain in activated sludge--3-hydroxybutyrate (B1226725), 3-hydroxyvalerate (B1259860), 3-hydroxydodecanoate oup.com

Cupriavidus necator

Cupriavidus necator (formerly known as Ralstonia eutropha) is a well-known producer of short-chain-length (scl) PHAs, particularly poly(3-hydroxybutyrate) (PHB). cabidigitallibrary.orgredalyc.org While its native PHA synthase is specific for scl-PHA monomers, research has demonstrated that C. necator can be engineered or manipulated through specific feeding strategies to produce scl-mcl-PHA copolymers. cabidigitallibrary.orgredalyc.org

For instance, when beeswax hydrolyzates were used as a carbon source in a fed-batch fermentation system, C. necator was able to synthesize a copolymer containing 3-hydroxybutyrate (3HB), 3-hydroxyvalerate (3HV), 3-hydroxyoctanoate (3HO), and 3-hydroxydodecanoate (3HDD) monomers. cabidigitallibrary.orgredalyc.org Similarly, cultivation on vegetable oils like canola oil, coupled with the co-expression of genes such as fadE (acyl-CoA dehydrogenase) and phaJ ((R)-specific enoyl-CoA hydratase), enabled the production of copolymers containing medium-chain-length monomers like 3-hydroxyoctanoate (3HO) and 3-hydroxydecanoate (3HD). nih.gov Metabolic engineering has also been employed to rewire the fatty acid biosynthesis pathways in C. necator to produce tailored scl-mcl-PHA copolymers from non-fatty acid sources like fructose. nih.gov

StrainCarbon Source(s)PHA Content (% of CDW)Monomer CompositionReference(s)
Cupriavidus necatorBeeswax Hydrolyzates65.3%3HB, 3HV, 3HO, 3HDD cabidigitallibrary.orgredalyc.org
Recombinant C. necator H16Canola or Avocado Oil-3HB, 3HO, 3HD nih.gov
Engineered C. necator H16Fructose-SCL/MCL-PHA (variable MCL composition) nih.gov

Thermus thermophilus

The role of the extreme thermophilic bacterium Thermus thermophilus in PHA production is a subject of conflicting reports. Early studies reported that T. thermophilus could accumulate PHAs up to 35-40% of its cellular dry weight when grown on sodium gluconate or sodium octanoate at 75°C. researchgate.net The produced polymer was identified as a copolymer primarily composed of 3-hydroxydecanoate (3HD), along with 3-hydroxyoctanoate (3HO), 3-hydroxyvalerate (3HV), and 3-hydroxybutyrate (3HB). nih.govresearchgate.net These studies also reported the purification of key enzymes for PHA biosynthesis, such as PHA synthase, from this organism. nih.gov

However, more recent and comprehensive bioinformatics analyses of the T. thermophilus genome have failed to identify the necessary genes for PHA synthesis, specifically the PHA synthase gene (phaC). biorxiv.orgbiorxiv.org Subsequent experimental work attempting to replicate the earlier findings under various conditions reportedly confirmed the absence of PHA production in T. thermophilus. biorxiv.orgbiorxiv.org Despite these conflicting findings, some research continues to explore the potential of thermostable enzymes from organisms like T. thermophilus for in vitro PHA synthesis systems. nih.gov

StrainCarbon Source(s)PHA Content (% of CDW)Reported Monomer CompositionReference(s)
Thermus thermophilusSodium Gluconate (1.5% w/v)~35%3HD (64 mol%), 3HO, 3HV, 3HB researchgate.net
Thermus thermophilusSodium Octanoate (10 mM)~40%scl-co-mcl-PHA researchgate.net
Thermus thermophilus-Not DetectedNo PHA production confirmed by recent studies biorxiv.orgbiorxiv.org

Activated Sludge Microbial Communities

Activated sludge, the biomass from wastewater treatment plants, represents a complex and diverse microbial community that can be harnessed for mcl-PHA production. oup.comnih.gov Using mixed microbial cultures from activated sludge offers a promising alternative to pure culture fermentations, potentially reducing production costs by utilizing inexpensive and readily available waste streams as feedstocks. nih.govresearchgate.net

To enhance mcl-PHA production, the microbial community in the activated sludge is typically enriched for PHA-accumulating organisms. oup.com This is often achieved by operating a sequencing batch reactor (SBR) under "feast and famine" conditions, where the bacteria are subjected to alternating periods of substrate availability and starvation. oup.com Studies have shown that this strategy effectively selects for bacteria capable of storing carbon as PHA. oup.com Denaturing gradient gel electrophoresis (DGGE) analysis of such enriched communities has often revealed the predominance of Pseudomonas species. oup.comnih.gov One study reported the production of a PHA copolymer containing 3-hydroxybutyrate, 3-hydroxyvalerate, and 3-hydroxydodecanoate by an activated sludge community. oup.com The yield and composition of the PHA are influenced by factors such as the carbon source (e.g., nonanoic acid, oleic acid) and nutrient limitations. nih.govnih.gov

Microbial CommunityEnrichment Strategy / Carbon SourcePHA Content (% of Dry Biomass)Monomer CompositionReference(s)
Activated SludgeAerobic dynamic feeding (SBR)54%3-hydroxybutyrate, 3-hydroxyvalerate, 3-hydroxydodecanoate oup.com
Activated SludgePeriodic feeding with nonanoic acid (SBR)48.6%MCL-PHA (>89 mol% C6-C14 monomers) nih.gov
Activated SludgeFed-batch with oleic acid and P-limitationup to 26%MCL-PHA nih.gov
Activated SludgeEnrichment with octanoate, O2-limitation76%mcl-PHA fraction of 0.79 researchgate.net

Escherichia coli (as a host for engineered biosynthesis)

Escherichia coli is not a natural PHA producer, but its well-characterized genetics and rapid growth make it an ideal host for metabolic engineering to produce PHAs. nih.govjmb.or.kr By introducing heterologous genes for PHA synthesis, recombinant E. coli strains can be developed to produce a variety of PHAs, including mcl-PHAs and scl-mcl copolymers, often from simple and unrelated carbon sources like glucose. nih.govacs.org

The biosynthesis of mcl-PHAs in engineered E. coli typically involves establishing a metabolic pathway to generate medium-chain-length (R)-3-hydroxyacyl-CoA precursors and introducing a suitable PHA synthase to polymerize them. acs.org One strategy involves integrating a propionate (B1217596) assimilation pathway with the reversed fatty acid β-oxidation pathway, which has successfully led to the production of mcl-PHAs containing both even- and odd-numbered monomers (C6-C14) from glucose and propionate. nih.gov Other approaches have focused on co-expressing genes like phaG and alkK from P. putida to enable mcl-PHA synthesis from glucose by linking the fatty acid de novo biosynthesis pathway to PHA production. acs.org These engineered systems allow for the production of tailored polymers with specific monomer compositions and properties. nih.govesf.edu

StrainEngineering StrategyCarbon Source(s)PHA Content (% of CDW)Monomer CompositionReference(s)
Recombinant E. coli LZ08Overexpression of prpP and prpE, deletion of poxB and pflBGlucose, Propionate6.23%C6-C14 (even and odd chains) nih.gov
Recombinant E. coliCo-expression of PhaABCJ genesGlycerol, Dodecanoate-C4-C10 copolymers nih.gov
Recombinant E. coli LS5218Co-expression of phaG, alkK, and engineered PHA synthaseGlucose-SCL-co-MCL PHA acs.org

Physiological and Environmental Factors Affecting Biosynthesis Yield and Monomer Composition

The production of mcl-PHAs, including the incorporation of this compound, is significantly influenced by various physiological and environmental factors. These factors can be manipulated to control both the quantity and the quality of the resulting biopolymer. nih.gov

Nutrient Limitation: The accumulation of PHA is often triggered by a limitation of essential nutrients such as nitrogen, phosphorus, or oxygen, in the presence of excess carbon. nih.govresearchgate.net This condition shifts the cell's metabolism from growth towards the synthesis and storage of PHA as an energy reserve. nih.gov Studies on activated sludge have shown a positive correlation between phosphorus limitation and total PHA accumulation. nih.gov However, the same study noted that severe phosphorus limitation could negatively impact the fraction of mcl-monomers within the polymer. nih.gov Similarly, nitrogen limitation is a commonly employed strategy to induce PHA and rhamnolipid production in P. aeruginosa. nih.govnih.gov

pH and Temperature: The pH of the culture medium and the fermentation temperature are critical parameters that affect microbial growth and enzyme activity, thereby influencing PHA production. For instance, in a study with Neobacillus niacini, controlling the pH during fermentation significantly increased the PHA volumetric productivity compared to uncontrolled pH conditions. mdpi.com Temperature is also crucial, with thermophilic organisms like Thermus thermophilus reportedly producing PHAs at high temperatures (75°C), although this remains a point of debate. researchgate.netbiorxiv.org

Fermentation Strategy: The method of fermentation, such as batch, fed-batch, or continuous culture, plays a vital role in maximizing PHA yield and productivity. nih.gov Fed-batch strategies, where the carbon source is fed either exponentially or at a constant rate, are frequently used to achieve high cell densities and, consequently, high volumetric PHA yields. mdpi.comfrontiersin.org A two-stage process, involving an initial growth phase followed by a PHA accumulation phase under nutrient limitation, is a common approach. mdpi.comwur.nl For example, a high cell density fermentation of P. putida using a fed-batch process with an exponential feeding phase followed by a constant feeding phase resulted in high titers of mcl-PHA from crude glycerol. frontiersin.org

Carbon and Nitrogen Source Optimization

The selection and concentration of carbon and nitrogen sources are paramount in directing microbial metabolism towards the synthesis of 3-hydroxydodecanoate (3HDD). The type of carbon source directly influences the monomer composition of the resulting polyhydroxyalkanoate (PHA). nih.gov

For direct production of 3HDD-rich polymers, dodecanoate (lauric acid) is an effective carbon source. In studies using a β-oxidation weakened mutant of Pseudomonas putida KT2442, dodecanoate was used as the sole carbon source to produce a PHA where the 3HDD fraction was as high as 41 mol%, a significant increase from the 7.5 mol% seen in the wild type. nih.govacs.org Similarly, P. putida Bet001 utilized lauric acid to produce mcl-PHA containing 3HDD monomers. nih.gov

When using unrelated carbon sources, such as sugars, co-feeding strategies are often employed. Engineered E. coli strains have been shown to produce poly(3-hydroxydodecanoate) [P(3HDD)] from dodecanoate with glucose, glycerol, or xylose as a co-carbon source to support cell growth. frontiersin.orgfrontiersin.org Research has found that intermittent feeding of low concentrations of both the fatty acid substrate (0.5 g/L dodecanoate) and a co-carbon source (1 g/L glucose) enhances the production of near-homopolymers of P(3HDD). frontiersin.orgfrontiersin.org

Nitrogen limitation is a common strategy to trigger PHA accumulation, as it shifts the metabolic flux from cell growth towards the synthesis of storage compounds. rug.nl The carbon-to-nitrogen (C/N) ratio is a key parameter to optimize. In Pseudomonas putida Bet001 grown on lauric acid, the highest mcl-PHA fraction (over 50% of total biomass) was achieved at a C/N ratio of 20. nih.gov In another study with P. putida, a high C/N ratio was also found to be favorable for PHA production. asm.org The addition of yeast extract as a supplementary nitrogen and nutrient source can also significantly improve cell mass and, consequently, the total yield of the desired product. frontiersin.orgfrontiersin.org For instance, adding 20 g/L of yeast extract to the medium more than doubled the final P(3HDD) yield in an engineered E. coli strain. frontiersin.org

pH and Temperature Regulation in Fermentation Processes

Controlling pH and temperature is crucial for optimizing enzyme activity, cell growth, and product formation during fermentation. The optimal values can vary significantly depending on the microbial strain and the specific metabolic pathway being utilized.

For the production of mcl-PHAs, including 3HDD, by Pseudomonas species, a common cultivation temperature is 30°C. nih.govfrontiersin.org In a process using P. putida to produce hydroxy fatty acid esters, the temperature was controlled at 30°C and the pH was maintained between 6.9 and 7.2. In another study, P. putida BET001 showed favorable biomass production and mcl-PHA accumulation at a temperature of 28°C and an initial pH of 6–7. bioline.org.br

While some studies suggest that pH has a minimal impact on final PHA accumulation within a certain range (e.g., pH 6.8 to 8.8), others show a decline in yield at more alkaline pH values (e.g., above 7.5). mdpi.com For mcl-PHA production using Neobacillus niacini and Metabacillus niabensis, a neutral pH of 7.0 was found to be optimal. researchgate.net The optimal temperature for PHA production is generally reported to be between 20°C and 35°C, as temperatures outside this range can inhibit key metabolic pathways. mdpi.com

Agitation and Aeration Conditions

Agitation and aeration are critical physical parameters in aerobic fermentation processes, as they govern the rate of oxygen transfer from the gas phase to the microbial cells. An adequate oxygen supply is essential for cell growth and the energy-intensive synthesis of PHAs.

The specific requirements for agitation and aeration can depend on the reactor scale and configuration. In shake flask cultures, agitation rates between 150 and 250 rpm are commonly reported. For example, P. putida BET001 showed favorable growth and biopolymer production at 250 rpm. bioline.org.br Other studies with P. putida and Neobacillus species have used agitation speeds of 180 rpm and 150 rpm, respectively. frontiersin.orgnih.gov

In fermentor-scale production, both agitation and aeration can be more precisely controlled to maintain a desired dissolved oxygen (DO) level. In a batch cultivation of Alcaligenes sp. for PHA production, the agitation was set to 350 rpm with an aeration rate of 1.5 L/min to maintain the DO at 30% saturation. nih.gov For a process using Azotobacter chroococcum and Pseudomonas putida, an initial stirring speed of 600 rpm and a ventilation volume of 1:1 (vvm, volume of air per volume of medium per minute) were used. Research has shown that both cell growth and lipid accumulation (a related process) are favored by greater oxygen availability, with the best results often achieved at the highest tested levels of agitation and aeration. scirp.org

Analytical Methodologies for Research and Characterization

Chromatographic Techniques for Qualitative and Quantitative Analysis

Chromatography is a cornerstone for the separation and analysis of Ethyl 3-hydroxydodecanoate. By separating the compound from a complex mixture, it can be accurately identified and quantified.

Gas Chromatography (GC) and Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile and Monomeric Profiling

GC-MS is also the most frequently used analytical technique for determining the monomeric composition of polyhydroxyalkanoates (PHAs), which are biodegradable polymers produced by microorganisms. nih.govresearchgate.net Since PHAs are polymers, a preparatory step is required to break them down into their constituent monomers, such as 3-hydroxydodecanoate, before they can be analyzed by GC. This is typically achieved through acid-catalyzed methanolysis, which converts the hydroxy acid monomers into their more volatile methyl ester derivatives (3-hydroxyalkanoic acid methyl esters). nih.gov In some cases, ethyl esters like this compound are also formed and analyzed.

The GC-MS analysis itself involves injecting the derivatized sample into the gas chromatograph, where it is vaporized. An inert carrier gas, such as helium, transports the volatile compounds through a capillary column. The column, often a non-polar or semi-polar type like one made of 5% phenyl-polydimethyl siloxane, separates the compounds based on their boiling points and interactions with the column's stationary phase. rsc.org As the separated compounds exit the column, they enter the mass spectrometer, which ionizes them, separates the resulting ions based on their mass-to-charge ratio (m/z), and detects them. The resulting mass spectrum provides a molecular fingerprint that allows for definitive identification by comparing it to spectral libraries like the NIST Mass Spectral Library. nih.gov

GC-MS Parameter Typical Value/Condition Reference
Derivatization Acid-catalyzed methanolysis for PHA analysis nih.gov
Column Type 5% phenyl-polydimethyl siloxane or similar rsc.org
Carrier Gas Helium nih.gov
Ionization Mode Electron Ionization (EI) at 70 eV nih.gov
Detection Mass Spectrometry (Full Scan or SIM) researchgate.net
Identification Comparison with mass spectral libraries (e.g., NIST) nih.gov

Headspace Solid-Phase Microextraction (HS-SPME) for Extracting Volatile Metabolites

Headspace Solid-Phase Microextraction (HS-SPME) is a solvent-free sample preparation technique ideal for extracting volatile and semi-volatile compounds like this compound from liquid or solid samples prior to GC-MS analysis. d-nb.infonih.gov This method involves exposing a fused-silica fiber coated with a sorbent material (the solid phase) to the headspace (the gas phase) above the sample. d-nb.info Volatile analytes partition from the sample matrix into the headspace and are then adsorbed onto the fiber coating. d-nb.info

The efficiency of the extraction is influenced by several factors, including the type of fiber coating, extraction time and temperature, sample volume, and the sample matrix itself. researchgate.net For example, a divinylbenzene/carboxen/polydimethylsiloxane (DVB/CAR/PDMS) fiber has been shown to provide high extraction efficiency for a broad range of volatile compounds. nih.gov After extraction, the fiber is retracted and transferred to the hot injector of a gas chromatograph, where the adsorbed compounds are thermally desorbed and swept onto the GC column for analysis. d-nb.info

HS-SPME has been successfully used to analyze the volatile profiles of complex samples like apples and wine, where this compound was among the identified compounds. nih.govspkx.net.cnucphchemometrics.com The technique is valued for its simplicity, speed, and sensitivity, as it effectively concentrates analytes without the need for organic solvents. d-nb.info

Comprehensive Two-Dimensional Gas Chromatography Coupled with Time-of-Flight Mass Spectrometry (GCxGC-TOFMS) for Complex Mixture Analysis

For exceptionally complex samples, comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. ualberta.caplos.org In GCxGC, the sample is subjected to two independent chromatographic separations using two different columns connected in series via a modulator. plos.org The modulator traps small, sequential fractions of the effluent from the first column and then rapidly re-injects them onto the second, typically shorter, column for a fast separation based on a different chemical property (e.g., polarity). plos.org

When coupled with a Time-of-Flight Mass Spectrometer (TOFMS), the system becomes a powerful tool for resolving and identifying hundreds or even thousands of compounds in a single run. plos.orgamericanpharmaceuticalreview.com TOFMS is essential for GCxGC because it can acquire full mass spectra at very high speeds, which is necessary to capture the narrow peaks (often less than 100 milliseconds wide) that elute from the second-dimension column. gcms.cz This combination provides four dimensions of analytical resolution (two retention times, mass-to-charge ratio, and signal intensity), dramatically improving the ability to separate co-eluting peaks and reliably identify trace components in complex matrices like food, environmental, and biological samples. americanpharmaceuticalreview.comresearchgate.netnih.gov While specific studies focusing solely on this compound using this technique are not prevalent, GCxGC-TOFMS is extensively used for the in-depth analysis of flavor and metabolite profiles, which are known to contain a wide variety of esters, including this compound. gcms.czresearchgate.netazom.com

Liquid Chromatography Coupled with On-line Mass Spectrometry (LC-MS) for Polyhydroxyalkanoate Monomer Composition

While GC-MS is the more traditional method for PHA monomer analysis, Liquid Chromatography coupled with Mass Spectrometry (LC-MS) presents a powerful alternative that circumvents the need for chemical derivatization. researchgate.netresearchgate.net This is particularly advantageous for analyzing the native composition of PHAs after hydrolysis into their constituent 3-hydroxyalkanoic acids. The analysis of these hydroxy fatty acids and their esters is challenging due to the large number of potential isomers and their low abundance in biological samples. nih.gov

In this approach, the hydrolyzed PHA sample is separated using a liquid chromatograph, typically with a reversed-phase column (e.g., C18). nih.gov The separated monomers then enter the mass spectrometer, where they are ionized, commonly using electrospray ionization (ESI), and detected. theses.cz LC-MS can be used to quantify known PHA monomers and to elucidate the structures of unknown ones. researchgate.netnih.gov For instance, a strategy combining on-line LC-MS and off-line LC-Nuclear Magnetic Resonance (LC-NMR) has been developed to effectively determine the monomeric composition of bacterial PHAs. researchgate.netnih.gov This approach allows for the quantification of standard monomers and the structural identification of new or unusual ones. researchgate.net

High-Performance Liquid Chromatography (HPLC) in Research Contexts

High-Performance Liquid Chromatography (HPLC) is another valuable technique in the analysis of this compound and related compounds. While it can provide quantitative information about PHAs, its ability to yield detailed qualitative information on monomer composition is limited compared to GC-MS or LC-MS unless it is coupled to a mass spectrometer. ntu.edu.sgresearchgate.net

In research, HPLC is often used for the separation and quantification of 3-hydroxy fatty acids without the need for derivatization. theses.cz The separation is typically achieved on a reversed-phase column, and detection can be performed using a UV detector, although coupling to a mass spectrometer (HPLC-MS) provides much greater sensitivity and specificity. theses.czresearchgate.netsemanticscholar.org HPLC is crucial for separating isomers and for purifying compounds from reaction mixtures for further characterization. theses.cz

Spectroscopic and Spectrometric Approaches

Spectroscopic methods provide fundamental structural information about molecules. For this compound, Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) are key to its characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹³C NMR spectroscopy provides detailed information about the carbon skeleton of the molecule. The chemical shifts in the ¹³C NMR spectrum of this compound correspond to each unique carbon atom in its structure.

¹³C NMR Chemical Shifts (δ) in CDCl₃ Assignment Reference
173.1 ppmCarbonyl carbon (C=O) of the ester rsc.org
68.0 ppmCarbon bearing the hydroxyl group (-CH(OH)-) rsc.org
60.6 ppmMethylene carbon of the ethoxy group (-O-CH₂-CH₃) rsc.org
41.3 ppmMethylene carbon adjacent to the carbonyl group (-CH₂-C=O) rsc.org
36.5, 31.9, 29.5, 29.3, 25.4, 22.6 ppmMethylene carbons of the long alkyl chain rsc.org
14.2, 14.1 ppmMethyl carbons (-CH₃) rsc.org

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound shows characteristic absorption bands. A strong, broad band for the O-H stretch of the alcohol group is expected around 3300-3500 cm⁻¹. libretexts.org A sharp, strong absorption for the C=O stretch of the ester group typically appears between 1735-1750 cm⁻¹. orgchemboulder.com Additionally, C-O stretching vibrations for the ester and alcohol groups would be observed in the 1000-1300 cm⁻¹ region. orgchemboulder.com

Mass Spectrometry (MS): In GC-MS analysis, the mass spectrum of this compound shows a characteristic fragmentation pattern upon electron ionization. While the molecular ion peak (M⁺) at m/z 244 may be weak or absent, prominent fragment ions are observed. The most abundant ion (top peak) is often seen at m/z 117. nih.gov This ion likely results from a cleavage event related to the hydroxy ester functional group. Other significant fragment ions provide further structural clues. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Related Polymers and Intermediates

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural analysis of polymers derived from 3-hydroxyalkanoates, including those related to this compound. Both ¹H and ¹³C NMR are employed to confirm the chemical structure of these biopolyesters. nih.gov

For instance, in the characterization of poly(3-hydroxyoctanoate-co-3-hydroxydecanoate-co-3-hydroxydodecanoate), ¹H-NMR spectra typically exhibit five characteristic peaks indicative of medium-chain-length polyhydroxyalkanoates (mcl-PHAs). nih.gov Concurrently, ¹³C NMR provides detailed information on the carbon backbone, with one study reporting 30 distinct peaks for this particular copolymer. nih.gov The specific chemical shifts and peak assignments in both ¹H and ¹³C NMR spectra allow for the unambiguous confirmation of the polymer's structure, including the incorporation of the 3-hydroxydodecanoate monomer. nih.gov This technique is foundational in verifying the successful biosynthesis of these polymers and understanding their monomeric composition. sci-hub.se Modern spectroscopic methods, including 1H-NMR and 13C–NMR, are essential for the extensive characterization of such compounds. researchgate.net

Mass Spectrometry Techniques (e.g., UPLC-Triple-TOF-MS for Metabolic Profiling)

Mass spectrometry (MS), particularly when coupled with advanced separation techniques like Ultra-Performance Liquid Chromatography (UPLC), offers a powerful platform for metabolic profiling and the sensitive detection of metabolites such as this compound. sci-hub.se UPLC-Triple-TOF-MS (Ultra-Performance Liquid Chromatography coupled with Triple Time-of-Flight Mass Spectrometry) is a particularly robust method for this purpose, providing high resolution, speed, and sensitivity for analyzing complex biological mixtures. sci-hub.sefrontiersin.org

This technique has been successfully employed to identify and quantify alterations in metabolite levels in various biological contexts. For example, in a study on the effects of environmental contaminants on sea cucumbers, UPLC-Triple-TOF-MS was used to analyze metabolic changes in the body wall tissue. frontiersin.org In this study, this compound was identified as one of the up-regulated metabolites in response to exposure to BDE-47. frontiersin.org The methodology involves sample extraction, followed by separation on a UPLC system and detection by a Triple-TOF mass spectrometer, which allows for the acquisition of high-resolution mass data. frontiersin.orgnih.gov Subsequent data analysis, often involving multivariate statistical methods like principal component analysis (PCA) and orthogonal projections to latent structures discriminant analysis (OPLS-DA), helps to identify significant metabolic changes and potential biomarkers. sci-hub.sefrontiersin.org

Table 1: UPLC-Triple-TOF-MS Parameters for Metabolite Analysis

Parameter Value/Description Source
Chromatography System Acquity UHPLC system (Waters Corporation) nih.gov
Mass Spectrometer AB SCIEX Triple TOF 6600 nih.gov
Column Acquity UPLC HSS T3 (100 mm × 2.1 mm, 1.8 µm) frontiersin.orgnih.gov
Mobile Phase Acetonitrile, water, and isopropanol (B130326) with 0.1% formic acid sci-hub.sefrontiersin.org
Ion Modes Positive and Negative sci-hub.senih.gov
Data Analysis Software SIMCA-P 13.0 frontiersin.org

Molecular Biological Techniques for Microbial Community and Gene Expression Analysis

Understanding the microbial basis of this compound production or metabolism requires molecular techniques capable of analyzing microbial community structure and gene expression.

Real-Time Polymerase Chain Reaction (RT-PCR) and Restriction Fragment Length Polymorphism (RFLP)

Real-Time Polymerase Chain Reaction (RT-PCR), also known as quantitative PCR (qPCR), is a powerful method for quantifying gene expression. nih.gov When combined with Restriction Fragment Length Polymorphism (RFLP), it can also be used to differentiate between highly homologous genes from different organisms or strains. nih.gov

In the context of microbial communities that may produce polyhydroxyalkanoates (PHAs) containing 3-hydroxydodecanoate, RT-PCR can be used to quantify the expression of key genes involved in PHA synthesis, such as the PHA synthase gene (phaC). researchgate.net RFLP analysis of PCR products can then be used to characterize the diversity of these genes within the community. researchgate.net This combined approach, often referred to as RT-PCR/RFLP, allows for the monitoring of changes in the structure of the bacterial community over time. u-tokyo.ac.jp For example, in studies of activated sludge, T-RFLP (Terminal-RFLP) has been used to observe shifts in the bacterial community during periods of PHA production. researchgate.net The process involves amplifying a target gene (like the 16S rRNA gene for community analysis or a functional gene like phaC), digesting the resulting PCR products with specific restriction enzymes, and then analyzing the fragment patterns. researchgate.netnih.gov These patterns can provide a fingerprint of the microbial community or the genetic diversity of a particular gene. researchgate.netnih.gov

Pyrosequencing for Microbial Species Identification

Pyrosequencing is a high-throughput DNA sequencing technology that allows for the deep and rapid analysis of microbial communities. It is particularly useful for identifying the full spectrum of bacterial species present in a complex environmental sample, such as activated sludge or a fermentation broth. u-tokyo.ac.jp

In research investigating the microbial populations responsible for the production of specific compounds, pyrosequencing of the 16S rRNA gene is a common approach. This method provides a detailed census of the bacterial species present and their relative abundances. nih.gov For instance, a study on activated sludge used pyrosequencing to identify the specific bacterial species that were affected by the addition of crude extracts. u-tokyo.ac.jp The results revealed that the growth of bacteria from the orders Pseudomonadales, Aeromonadales, and Flavobacteriales was generally promoted. u-tokyo.ac.jp Such detailed community analysis is critical for pinpointing the microorganisms that may be responsible for the synthesis of compounds like this compound or its polymeric precursors. The data generated from pyrosequencing can reveal significant shifts in microbial populations in response to different conditions, providing insights into the key players in specific metabolic pathways. nih.gov

Research on Functional Roles and Applications

Ethyl 3-Hydroxydodecanoate as a Building Block in Advanced Polymeric Materials

This compound serves as a key precursor for the synthesis of 3-hydroxydodecanoate (3HDD), a monomer integral to a class of biodegradable polymers known as medium-chain-length polyhydroxyalkanoates (mcl-PHAs). encyclopedia.pubmdpi.com These biopolymers are accumulated by various bacteria as intracellular carbon and energy reserves. ecorfan.org The incorporation of specific monomers like 3HDD is crucial for defining the physicochemical characteristics of the resulting polymer.

The composition of monomers within the mcl-PHA polymer chain is a primary determinant of its material properties. mdpi.comnih.gov Fluorescent Pseudomonas species are notable for their ability to accumulate mcl-PHAs by incorporating various 3-hydroxyalkanoate monomers, including 3-hydroxyhexanoate (B1247844), 3-hydroxyoctanoate (B1259324), 3-hydroxydecanoate (B1257068), and 3-hydroxydodecanoate, into copolymers. nih.gov The inclusion of the 3-hydroxydodecanoate monomer, with its relatively long C12 side chain, influences the polymer's crystallinity, melting point (Tm), and glass transition temperature (Tg). ecorfan.orgfrontiersin.org

By controlling the monomer feed during microbial fermentation, or through genetic engineering of the producing bacteria, the ratio of 3HDD to other monomers can be precisely adjusted. mdpi.comacs.org This "tunability" allows for the creation of a wide spectrum of biopolymers with tailored properties. nih.gov For instance, increasing the proportion of longer-chain monomers like 3-hydroxydodecanoate generally leads to a decrease in crystallinity and melting temperature, resulting in more flexible and elastomeric materials. frontiersin.orgresearchgate.net Research has demonstrated that as the length of the fatty acid substrate provided to the bacteria increases, the proportion of 3-hydroxydodecanoate (C12) and 3-hydroxytetradecanoate (B1260086) (C14) in the resulting PHA also increases. frontiersin.org

The unique properties conferred by the 3-hydroxydodecanoate monomer have enabled the development of novel bioplastics with desirable mechanical traits. Poly(3-hydroxydodecanoate) [P(3HDD)], a homopolymer, is noted for being a soft and transparent material. researchgate.net Copolymers that include 3HDD monomers also exhibit these characteristics. Medium-chain-length PHAs are generally characterized by reduced crystallinity and increased flexibility, giving them elastomeric or latex-like properties when compared to their short-chain-length (scl-PHA) counterparts. researchgate.netspecialchem.com

These properties make 3HDD-containing polymers suitable for applications where flexibility and clarity are paramount. Research into P(3HD)-co-P(3HDD) copolymers has shown they can be processed into highly transparent, glossy, and flexible films. researchgate.net The mechanical properties, such as tensile strength and elongation-at-break, are directly linked to the monomer composition and resulting crystallinity. frontiersin.org A systematic study involving the engineering of Pseudomonas chlororaphis demonstrated that enriching the mcl-PHA with the 3HDD monomer (up to 71.6 mol %) significantly improved the thermophysical and mechanical properties of the bioplastic. nih.gov

Table 1: Impact of 3-Hydroxydodecanoate (3HDD) Monomer on PHA Properties
PHA TypeKey Monomer(s)Producing Microorganism (Example)Resulting Material CharacteristicsReference
mcl-PHA Copolymer3-hydroxydecanoate (3HD), 3-hydroxydodecanoate (3HDD)Pseudomonas putidaIncreased 3HDD content leads to lower crystallinity and increased flexibility. frontiersin.org
P(3HDD) Homopolymer3-hydroxydodecanoate (3HDD)Metabolically-engineered Escherichia coliSoft, transparent, and characterized by high crystallinity for a homopolymer. researchgate.net
mcl-PHAEnriched with 3HDD (71.6 mol %)Engineered Pseudomonas chlororaphisImproved thermophysical and mechanical properties. nih.gov
mcl-PHA3-hydroxyhexanoate to 3-hydroxydodecanoatePseudomonas citronellolisThermoplastic with excellent mechanical properties. specialchem.com

Incorporation into Medium-Chain-Length Polyhydroxyalkanoates (mcl-PHAs) for Tunable Material Properties

Bioremediation Potential Through Microbial Production of Associated Biopolymers

The microbial synthesis of PHAs containing 3-hydroxydodecanoate is intrinsically linked to the metabolism of fatty acids. This connection provides a powerful tool for bioremediation, where harmful environmental contaminants are converted into valuable, non-toxic biopolymers.

A significant number of microorganisms, particularly those from the Pseudomonas genus, possess the metabolic versatility to utilize hydrocarbon contaminants as their sole carbon source for growth and, under nutrient-limiting conditions, for the synthesis of mcl-PHAs. researchgate.netnih.govnih.gov This capability has been observed with various pollutants, including crude oil, spent engine oil, and specific polycyclic aromatic hydrocarbons (PAHs) like phenanthrene, pyrene, and fluoranthene. researchgate.netacademicjournals.orgresearchgate.net

Bacteria degrade these complex hydrocarbons into simpler intermediates that feed into central metabolic pathways, such as the β-oxidation cycle. nih.govnih.gov This cycle generates the (R)-3-hydroxyacyl-CoA precursors, including 3-hydroxydodecanoyl-CoA, which are then polymerized by PHA synthase enzymes to form mcl-PHAs. nih.govresearchgate.net For example, mixed bacterial cultures including Pseudomonas putida and Ralstonia eutropha have been shown to efficiently degrade PAHs while accumulating mcl-PHAs, which can constitute up to 50% of the cell's dry mass. researchgate.net This process effectively links the detoxification of contaminated environments with the production of a high-value bioplastic. nih.gov

Table 2: Microbial Production of 3-Hydroxydodecanoate-Containing PHAs from Hydrocarbon Contaminants
Microorganism(s)Hydrocarbon SubstrateResulting PHA TypeSignificanceReference
Pseudomonas putida, Pseudomonas sp., Ralstonia eutrophaPhenanthrene, Pyrene, Fluoranthene (PAHs)mcl-PHAEnhanced biodegradation of mixed PAHs with simultaneous PHA production. researchgate.net
Alcanivorax borkumensisAliphatic hydrocarbons (oil)mcl-PHASpecialized marine bacterium that transforms oil components into extracellular bioplastics. nih.gov
Pseudomonas strainsCrude oilmcl-PHAIsolates from contaminated refinery soil accumulated 20-23% of cell dry weight as mcl-PHA. nih.gov
Ochrobactrum, Achromobacter, AlcaligenesSpent Engine Oil (SEO)Copolymer (poly(hydroxybutyrate-co-hydroxyoctanoate))Demonstrates use of waste lubricants as a sole carbon source for bioplastic production. academicjournals.org

The ecological benefits of using microorganisms to convert hydrocarbon pollutants into PHAs are twofold. Firstly, it represents a potent bioremediation strategy. These bacteria actively break down and remove toxic, persistent organic pollutants from soil and water, mitigating environmental damage. academicjournals.orgresearchgate.net The process transforms a hazardous waste stream into a valuable resource. nih.gov

Secondly, the product itself—the PHA biopolymer—is fully biodegradable, offering a sustainable alternative to petroleum-derived plastics which persist in the environment for centuries. ecorfan.orgrsc.org The complete life cycle, from synthesis using waste materials to natural biodegradation, positions these 3-hydroxydodecanoate-containing polymers as a cornerstone of a circular bioeconomy. researchgate.net This approach not only cleans up existing pollution but also reduces future plastic accumulation, addressing a critical global environmental challenge. nih.gov

Utilization of Hydrocarbon Contaminants as Substrates for mcl-PHA Synthesis

Role in Biological Signaling and Metabolic Regulation

Beyond its structural role in polymers, the monomer 3-hydroxydodecanoic acid is an active molecule involved in crucial cellular processes, including metabolic regulation and intercellular signaling.

Within the bacteria that produce them, the metabolism of PHAs is tightly regulated. The balance between synthesis and degradation of the polymer is controlled by the cell's energetic state, often sensed through the ratios of key metabolic indicators like [acetyl-CoA]/[CoA] and [NADH]/[NAD]. acs.org High ratios favor the accumulation of 3-hydroxyacyl-CoA intermediates, including 3-hydroxydodecanoyl-CoA, and their subsequent polymerization into PHA for energy storage. researchgate.netacs.org

In higher organisms, 3-hydroxydodecanoic acid has been identified as a significant signaling molecule. A recent study revealed that this bacteria-derived metabolite can induce a powerful anti-tumor immune response. nih.gov It functions by activating a specific receptor, GPR84, which in turn enhances the infiltration and cytotoxic activity of CD8+ T cells within tumor tissues. nih.gov This discovery positions 3-hydroxydodecanoic acid as a potential therapeutic agent in oncology.

Furthermore, studies of fatty acid metabolism in breast cancer cells have shown that levels of intermediates, including 3-hydroxydodecanoate, are altered when certain metabolic pathways are disrupted, suggesting its involvement in the intricate network of lipid metabolism and cellular energy balance. oncotarget.com As an intermediate of fatty acid β-oxidation, it is also recognized as a fundamental energy source and storage molecule in various eukaryotes. oncotarget.comfoodb.ca

Investigation of 3-Hydroxydodecanoate as a Metabolite in Environmental Stress Responses (e.g., pollutant exposure in sea cucumbers)

Chiral Synthesis and Applications as a Synthetic Building Block

The synthesis of specific enantiomers of β-hydroxy esters is of significant interest due to their utility as chiral building blocks. While methods for this compound are less commonly detailed, extensive research exists for the synthesis of the related compound, ethyl 3-hydroxybutanoate. elsevierpure.comorgsyn.org

Microbial and enzymatic reductions of the precursor, ethyl acetoacetate (B1235776), are highly effective methods for producing enantiomerically pure ethyl 3-hydroxybutanoate. The use of baker's yeast (Saccharomyces cerevisiae) is a well-established method for the enantioselective reduction of ethyl acetoacetate to produce the (S)-enantiomer with high enantiomeric excess (e.e.). elsevierpure.comorgsyn.org Similarly, other microbial systems and isolated enzymes have been optimized for this transformation. For instance, yeast strains selected for high-temperature fermentation have produced (S)-ethyl 3-hydroxybutanoate in 96% e.e. elsevierpure.com

The (R)-enantiomer can be obtained through different biological methods, such as the alcoholysis of poly-(R)-3-hydroxybutanoate (PHB), a natural polymer produced by bacteria like Zoogloea ramigera or Alcaligenes eutrophus, which yields the (R)-ester with 100% enantiomeric excess. elsevierpure.comorgsyn.org Chemical methods involving enantioselective hydrogenation with chiral ruthenium catalysts also provide access to either enantiomer in high purity. orgsyn.org

Table 2: Methods for Enantioselective Synthesis of Ethyl 3-Hydroxybutanoate

Method Target Enantiomer Catalyst/Microorganism Enantiomeric Excess (e.e.) Source
Microbial Reduction (S) Baker's Yeast 83-90% elsevierpure.com
Microbial Reduction (S) High Temperature Yeast 96% elsevierpure.com
Enzymatic Reduction (S) HLADH, YADH 100% elsevierpure.com
Depolymerization (R) From Poly-(R)-3-hydroxybutanoate 100% orgsyn.org
Asymmetric Hydrogenation (R) or (S) Chiral Ruthenium Catalyst Not specified, but high orgsyn.org

Optically active β-hydroxy esters, such as the enantiomers of ethyl 3-hydroxybutanoate and its derivatives, are highly valuable chiral synthons in organic chemistry. orgsyn.org Their bifunctional nature, possessing both a hydroxyl and an ester group, allows for a wide range of chemical transformations, making them ideal starting materials for the synthesis of complex, biologically active molecules. arkat-usa.org

The (R)-enantiomer of ethyl 4-chloro-3-hydroxybutanoate, a related building block, is a key intermediate in the synthesis of several important pharmaceutical compounds. arkat-usa.org These include L-carnitine, which is essential for fatty acid metabolism in humans, and (R)-γ-amino-β-hydroxybutyric acid (GABOB), a neurotransmitter analog. arkat-usa.org Furthermore, this chiral precursor is used in the synthesis of natural products like the antibiotic (–)-macrolactin A. arkat-usa.org

The (S)-enantiomer is also a crucial intermediate, used in the total synthesis of HMG-CoA reductase inhibitors, a class of cholesterol-lowering drugs. arkat-usa.org The versatility of these building blocks demonstrates the importance of developing reliable enantioselective synthetic routes to access optically pure β-hydroxy esters for applications in medicinal chemistry and natural product synthesis. orgsyn.orgarkat-usa.org

Table of Mentioned Compounds

Compound Name
This compound
BDE-47 (Polybrominated diphenyl ether)
L-3,5-Diiodotyrosine
C16 sphinganine
6-hydroxyoctadecanoic acid
Palmyrolide A
Astragalin
Ethyl 3-hydroxybutanoate
Ethyl acetoacetate
Poly-(R)-3-hydroxybutanoate (PHB)
Ethyl (R)-4-chloro-3-hydroxybutanoate
L-carnitine
(R)-γ-amino-β-hydroxybutyric acid (GABOB)
(–)-macrolactin A

Future Research Directions and Challenges

Enhancing Biosynthesis Efficiency and Sustainability

A primary challenge hindering the widespread adoption of PHAs, including those containing 3HDD, is the high cost of production compared to petroleum-based plastics. esf.edutaylorfrancis.comresearchgate.net Future research is intensely focused on improving the economic viability and sustainability of their biosynthesis.

Genetic and Metabolic Engineering: Recombinant microorganisms, particularly Escherichia coli and Pseudomonas species, are primary targets for genetic engineering to boost PHA yields. esf.edu Strategies involve the deletion of genes related to competing metabolic pathways, thereby funneling more carbon substrate towards PHA production. For instance, deleting the transcriptional regulator arcA in E. coli has been shown to improve medium-chain-length (mcl)-PHA yields by increasing the expression of genes involved in fatty acid uptake and degradation. esf.edunih.gov Similarly, engineering Pseudomonas chlororaphis by knocking out genes in competing pathways (phenazine synthesis and fatty acid β-oxidation) and a PHA depolymerase gene (phaZ) led to a significant increase in mcl-PHA content, with the 3HDD monomer reaching as high as 71.6 mol %. researchgate.net Future work aims to refine these modifications and explore new gene targets to further enhance productivity. tandfonline.com

Process Optimization: Beyond the cellular level, optimizing the bioprocess itself is crucial. The development of high-density, fed-batch fermentation processes has achieved some of the highest yields and productivities for mcl-PHAs to date. esf.edu However, challenges remain in scaling these processes for industrial production while maintaining efficiency and controlling the specific monomer composition of the resulting polymer. dtu.dk

Table 1: Strategies for Enhancing Biosynthesis of 3HDD-Containing PHAs

Strategy Approach Example Organism/System Key Findings & Future Directions
Metabolic Engineering Deletion of competing pathway genes (fadA, fadB, arcA). nih.govresearchgate.net Pseudomonas chlororaphis, E. coli Increased carbon flux towards PHA; achieved 3HDD content of 71.6 mol%. researchgate.net Future work involves multi-gene editing for finer metabolic control.
Sustainable Feedstocks Utilization of industrial and agricultural waste. nih.gov Pseudomonas mendocina CH50 Successful production of P(3HHx-3HO-3HD-3HDD) from unprocessed biodiesel waste. nih.gov Research is needed to standardize waste streams and optimize pre-treatment.
Process Optimization High-cell-density fed-batch fermentation. esf.edu Recombinant E. coli Achieved high volumetric productivity for mcl-PHAs. esf.edu Challenges remain in process scalability and cost-effectiveness. dtu.dk
Novel Production Systems Use of extremophiles to reduce sterilization costs. mdpi.com Halophilic bacteria (e.g., Halomonas spp.) Reduces contamination risk and energy consumption. mdpi.com Requires further strain development and process optimization for mcl-PHA production.

Expanding the Scope of Analytical Characterization for Complex Biological Systems

A comprehensive understanding of how ethyl 3-hydroxydodecanoate and its parent polymers are synthesized, degraded, and utilized in complex biological environments requires sophisticated analytical techniques. While standard methods are well-established, future research must focus on developing and applying methods that offer greater sensitivity and real-time insights.

Current characterization heavily relies on gas chromatography-mass spectrometry (GC-MS) for determining the monomer composition of PHA polymers and nuclear magnetic resonance (NMR) for elucidating the polymer's structure. researchgate.netoup.com High-performance liquid chromatography (HPLC) is also used for quantification.

The challenge lies in applying these techniques to complex, dynamic systems. For example, analyzing PHA production within a mixed microbial consortium, such as activated sludge, is difficult due to the heterogeneous population and matrix effects. oup.com Future research directions include:

Metabolomics and Flux Analysis: Developing advanced mass spectrometry and NMR-based metabolomic approaches to trace the metabolic flux from substrate to final polymer in real-time. This will help identify metabolic bottlenecks and optimize biosynthesis pathways more effectively.

In Situ and In Vivo Imaging: Creating novel imaging techniques to visualize PHA granules and quantify their composition within living cells and tissues without destructive sampling. This is particularly important for understanding the polymer's behavior in medical applications like tissue engineering.

Sensitive Detection in Biological Fluids: Enhancing the sensitivity of analytical methods to detect and quantify low concentrations of 3-hydroxydodecanoate and its metabolites in complex biological matrices like blood or interstitial fluid. This is crucial for studying its biological significance and signaling roles.

Table 2: Analytical Techniques for this compound and Related Polymers

Technique Application Information Provided Future Challenges
Gas Chromatography-Mass Spectrometry (GC-MS) Monomer composition analysis of PHA. oup.com Identifies and quantifies constituent monomers like 3HDD after chemical derivatization. Improving detection limits for trace monomers; adapting for high-throughput screening.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural elucidation of polymers. researchgate.net Confirms the copolymer structure and provides information on monomer sequencing. researchgate.net Developing methods for in-cell NMR to study polymer formation in its native state.
High-Performance Liquid Chromatography (HPLC) Quantification of compounds. Measures the concentration of this compound or its precursors. Enhancing resolution and sensitivity for complex biological samples.
Differential Scanning Calorimetry (DSC) Thermal properties analysis. mdpi.com Determines glass transition and melting temperatures, indicating material properties. Correlating thermal properties with complex copolymer compositions and processing conditions.

Novel Material Development from 3-Hydroxydodecanoate-Containing Polymers

The inclusion of 3HDD monomers in PHA polymers imparts unique and desirable properties, making them attractive for developing novel materials. Mcl-PHAs are generally characterized as soft, flexible, and elastomeric materials, a contrast to the more brittle short-chain-length PHAs. specialchem.commdpi.com

Research has shown that creating copolymers with varying amounts of 3HDD and other monomers like 3-hydroxyhexanoate (B1247844) (3HHx), 3-hydroxyoctanoate (B1259324) (3HO), and 3-hydroxydecanoate (B1257068) (3HD) allows for the fine-tuning of material properties. nih.gov For example, a study demonstrated that enriching the 3HDD content in a mcl-PHA improved its thermophysical and mechanical properties. researchgate.net

The primary challenge and future direction in this area is the rational design of copolymers for specific, high-value applications. Key areas of development include:

Biomedical Scaffolds: A novel copolymer, poly(3-hydroxyhexanoate-co-3-hydroxyoctanoate-co-3-hydroxydecanoate-co-3-hydroxydodecanoate), has been produced from biodiesel waste and demonstrated excellent biocompatibility and supported higher cell proliferation than standard tissue culture plastic, marking it as a promising material for soft tissue engineering. nih.gov Future work will involve fabricating three-dimensional scaffolds and testing them in vivo.

Drug Delivery Systems: The elastomeric and biodegradable nature of 3HDD-containing polymers makes them suitable for creating controlled-release drug delivery vehicles. specialchem.com Research is needed to control polymer degradation rates to match the desired drug release kinetics.

Functionalized Polymers: Developing methods to chemically modify the hydroxyl group on the 3HDD monomer could allow for the attachment of bioactive molecules, creating functionalized materials for targeted therapies or advanced diagnostics.

Table 3: Examples of 3-Hydroxydodecanoate (3HDD)-Containing Polymers

Polymer Name/Composition Key Properties Potential Applications Reference
Poly-3-hydroxydodecanoate (PHOD) Thermoplastic with excellent mechanical properties. General biomaterials, packaging. specialchem.com
P(3HHx-3HO-3HD-3HDD) Biocompatible, supports high cell proliferation. Soft tissue engineering scaffolds. nih.gov
P(3HO-3HD-3HDD) Elastomeric terpolymer. Medical materials, elastomeric films. scispace.com
mcl-PHA with enriched 3HDD (71.6 mol %) Improved thermophysical and mechanical properties. Advanced biomaterials requiring specific tensile strength and flexibility. researchgate.net

Deeper Understanding of Biological Significance and Intercellular Communication

Beyond its role as a monomer for bioplastics, 3-hydroxydodecanoate and its derivatives are emerging as biologically active molecules. Understanding their endogenous roles is a key challenge that could unlock new therapeutic and biotechnological applications.

Metabolic Intermediate and Biomarker: Metabolomic studies have identified this compound as a metabolite that is up-regulated in marine invertebrates under environmental stress, suggesting it may be a biomarker for organismal health. frontiersin.org In mammalian systems, intermediates of fatty acid oxidation such as 3-hydroxydodecanoate have been linked to the metabolic regulation of cancer cells. oncotarget.com A deeper investigation into how the levels of these molecules change in response to disease or environmental stimuli is a critical area for future research.

Intercellular Communication: A significant discovery is the role of 3-hydroxydodecanoate derivatives in bacterial communication. A study identified N-(3R-hydroxy-5-cis-dodecenoyl)-L-homoserine lactone, a direct derivative of 3-hydroxydodecanoic acid, as an atypical quorum-sensing signal produced by a widespread methylotrophic bacterium. biorxiv.org Quorum sensing is a process of cell-to-cell communication that allows bacteria to coordinate group behaviors. This finding directly implicates 3-hydroxydodecanoate in intercellular signaling.

Future research challenges include:

Identifying the receptors and signaling pathways that respond to 3-hydroxydodecanoate-based signals in both prokaryotic and eukaryotic systems.

Exploring how these signaling activities can be harnessed, for example, to disrupt pathogenic bacterial biofilms or to modulate cellular processes in higher organisms.

Determining the full range of biological contexts in which these molecules are produced and what specific information they convey.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.